N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Overview
Description
N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine atoms on both phenyl rings and a piperazine ring attached to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced onto the phenyl rings through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide.
Attachment of the Carbothioamide Group: The carbothioamide group is attached to the piperazine ring through the reaction of piperazine with isothiocyanates under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbothioamide group to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring and carbothioamide group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide
- N-(3,5-difluorophenyl)-4-(4-bromophenyl)-1-piperazinecarbothioamide
- N-(3,5-difluorophenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide
Uniqueness
N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of fluorine atoms on both phenyl rings, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3S/c18-12-1-3-16(4-2-12)22-5-7-23(8-6-22)17(24)21-15-10-13(19)9-14(20)11-15/h1-4,9-11H,5-8H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYRACZANKINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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